Prodelphinidin B

説明

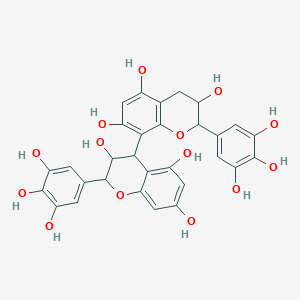

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-8-[3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030250 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86631-36-9 | |

| Record name | Prodelphinidin B9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prodelphinidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical and Physical Properties

Prodelphinidin B refers to a group of dimeric proanthocyanidins (B150500). The specific properties can vary slightly between different isomers. For example, Prodelphinidin B3 is a dimer composed of a gallocatechin unit linked to a catechin (B1668976) unit (gallocatechin-(4α→8)-catechin). wikipedia.orgwikipedia.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H26O13 | wikipedia.org |

| Molar Mass | 594.525 g·mol−1 | wikipedia.org |

| Chemical Class | Biflavonoids and polyflavonoids | foodb.ca |

| Solubility | Practically insoluble in water | foodb.ca |

| Acidity | Very weakly acidic | foodb.ca |

Other isomers like Prodelphinidin B4 have also been identified and studied. researchgate.netmdpi.com The general structure of this compound consists of two flavan-3-ol (B1228485) units linked together. naturalproducts.net The structural complexity of these compounds is further increased by the possibility of galloylation, where gallic acid is attached to the core structure, as seen in this compound-2 3'-O-gallate and this compound-2 3,3'-di-O-gallate. wikipedia.orgresearchgate.net

Occurrence in Nature

Prodelphinidin B and its related isomers are found in a variety of plant species. Their presence has been documented in fruits, vegetables, grains, and leaves.

| Source | Specific Compound(s) Identified | Source |

|---|---|---|

| Barley (Hordeum vulgare) | Prodelphinidin B3 | mdpi.comwikipedia.org |

| Beer | Prodelphinidin B3, Prodelphinidin B9 | wikipedia.orgwikipedia.orgwikipedia.org |

| Blackcurrant (Ribes nigrum) | Prodelphinidin dimers (gallocatechin-(4α→8)-epigallocatechin, gallocatechin-(4α→8)-gallocatechin) | researchgate.netresearchgate.net |

| Broad Bean (Vicia faba) | Prodelphinidin B4 | researchgate.net |

| Camellia sinensis (Tea) | This compound-2 3'-O-gallate, this compound-4 3'-O-gallate | wikipedia.orgnih.govnaturalproducts.netresearchgate.net |

| Grape (Vitis vinifera) | Prodelphinidins (in skin) | wikipedia.orgnaturalproducts.net |

| Myrica rubra (Bayberry) | This compound-2 3,3'-di-O-gallate | nih.govwikipedia.org |

| Pomegranate (Punica granatum) | Prodelphinidin B3 (gallocatechin-(4→8)-catechin) | wikipedia.orgwikipedia.orgresearchgate.net |

| Quince (Cydonia oblonga) | This compound | naturalproducts.net |

Synthetic Approaches to Prodelphinidin B and Its Derivatives

Total Synthesis Methodologies for Prodelphinidin B Oligomers

The total synthesis of this compound oligomers represents a significant achievement in natural product chemistry, providing access to pure compounds for biological evaluation. Key strategies have focused on the controlled condensation of flavan-3-ol (B1228485) units.

Lewis Acid-Mediated Condensation Reactions

A foundational strategy for constructing the interflavan bond in this compound oligomers is the use of Lewis acid-mediated condensation. researchgate.netnii.ac.jpresearchgate.net This approach facilitates the coupling of a nucleophilic flavan-3-ol unit with an electrophilic partner. nii.ac.jpresearchgate.net Researchers have successfully achieved the total synthesis of prodelphinidin B3 and C2 using this method. researchgate.netnii.ac.jp The choice of Lewis acid is crucial for the reaction's success, with various catalysts being employed to optimize yield and stereoselectivity. researchgate.netacs.org For instance, Lewis acids such as silver tetrafluoroborate (B81430) (AgBF₄), silver triflate (AgOTf), and ytterbium triflate (Yb(OTf)₃) have proven effective in promoting the desired condensation. researchgate.net The selection of the appropriate Lewis acid can be influenced by the specific flavan-3-ol derivatives being coupled. nii.ac.jpresearchgate.net

Equimolar Condensations Involving Specific Flavan-3-ol Nucleophiles and Electrophiles

Building upon the general Lewis acid-mediated approach, the equimolar condensation of specific flavan-3-ol units has become a key tactic for the targeted synthesis of this compound isomers. researchgate.netnii.ac.jp This method allows for the precise construction of dimers like prodelphinidin B1, B2, and B4. nii.ac.jplongdom.org The synthesis involves the reaction of an equimolar amount of a nucleophile, such as a gallocatechin or epigallocatechin derivative, with a corresponding electrophile derived from gallocatechin or epigallocatechin. researchgate.netnii.ac.jp

The first total syntheses of prodelphinidin B1, B2, and B4 were accomplished through this Lewis acid-mediated equimolar condensation. nii.ac.jp For example, the synthesis of the prodelphinidin B1 skeleton was explored by condensing a gallocatechin nucleophile with an epigallocatechin electrophile. nii.ac.jp Similarly, the prodelphinidin B2 skeleton was constructed via the condensation of an epigallocatechin nucleophile with an epigallocatechin electrophile. nii.ac.jp The choice of protecting groups on the flavan-3-ol units and the specific Lewis acid used are critical for directing the reaction towards the desired product. nii.ac.jp

Table 1: Lewis Acid-Mediated Equimolar Condensation for this compound Skeletons Data derived from research on the total synthesis of prodelphinidin oligomers. nii.ac.jp

| Target Skeleton | Nucleophile | Electrophile | Lewis Acid Example | Result |

| Prodelphinidin B1 | Gallocatechin | Epigallocatechin | Yb(OTf)₃ | Condensed Product (66% yield) |

| Prodelphinidin B2 | Epigallocatechin | Epigallocatechin | AgBF₄ | Condensed Product (Good yield) |

| Prodelphinidin B4 | Epigallocatechin | Gallocatechin | Yb(OTf)₃ | Condensed Product (78% yield) |

Chemical Oxidation Routes for this compound Derivatives

Beyond the total synthesis of the core structures, methods have been developed to generate derivatives such as prodelphinidin gallates through oxidative pathways. One notable example is the synthesis of this compound-2,3,3”-O-gallate from the chemical oxidation of (-)-epigallocatechin-3-gallate (EGCG). semanticscholar.orgresearchgate.netnih.gov

This transformation is achieved under specific oxidative conditions. nih.gov Researchers have reported using a potassium ferricyanide/sodium bicarbonate (K₃[Fe(CN)₆]/NaHCO₃) system to produce various EGCG oxides, including the desired this compound derivative. nih.gov The resulting product, this compound-2,3,3”-O-gallate, is isolated as a yellow amorphous powder. nih.gov This oxidative coupling represents an alternative route to complex prodelphinidin structures, starting from a readily available precursor like EGCG. nih.govresearchgate.net

Acid-Catalyzed Transformation for this compound Gallate Synthesis

Acid-catalyzed transformations provide another synthetic route to this compound gallates. researcher.life This method involves using a starting material rich in proanthocyanidins (B150500) and reacting it with a nucleophilic reagent in the presence of an acid catalyst. researcher.lifewipo.int

A specific protocol has been established to synthesize novel this compound gallates from the proanthocyanidins found in Chinese bayberry (Myrica rubra) leaves. researcher.life In this process, the bayberry leaf proanthocyanidins are treated with EGCG in an acid-catalyzed transformation to yield products such as this compound monogallate (ProDB MG) and digallate (ProDB DG). researcher.life Another documented method uses Myrica rubra leaf proanthocyanidin (B93508) as the raw material and EGCG as the nucleophilic reagent, with hydrochloric acid serving as the catalyst. wipo.int This reaction involves the nucleophilic attack of EGCG on the C4 sites of the EGCG and EGC structural units within the proanthocyanidin chain to synthesize prodelphinidin B9 gallate. wipo.int

Anticancer Mechanisms

This compound has demonstrated notable anticancer activity in a variety of preclinical models. Its mechanisms of action are multifaceted, involving the modulation of cell cycle progression, induction of programmed cell death, and inhibition of key signaling pathways that are often dysregulated in cancer.

Cell Cycle Arrest (e.g., G1/G0 Phase)

One of the key anticancer mechanisms of prodelphinidin compounds is their ability to halt the proliferation of cancer cells by inducing cell cycle arrest. Specifically, this compound-2 3,3'-di-O-gallate (PB233'OG), isolated from the bark of Myrica rubra, has been shown to block the cell cycle in the G0/G1 phase in A549 human lung carcinoma cells. nih.gov This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their division and growth. The study indicated that this G0/G1 phase arrest is associated with an increased expression of p21/WAF1, a well-known cyclin-dependent kinase inhibitor. nih.gov Similarly, other studies have reported that prodelphinidins can block the cell cycle in the G1/G0 phase, suggesting this is a crucial aspect of their anticancer activity. researchgate.net In contrast, a derivative, this compound-2,3,3''-O-gallate, was found to induce S-phase cell cycle arrest in MDA-MB-453 triple-negative breast cancer cells. researchgate.net

Apoptosis Induction (e.g., Caspase-3 Activation)

In addition to halting cell proliferation, prodelphinidins can actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells from the body. Studies have shown that prodelphinidins can activate caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net The activation of caspase-3 is a hallmark of apoptosis and leads to the breakdown of essential cellular proteins, ultimately resulting in cell death.

For instance, prodelphinidin from purple sweet potato was found to induce apoptosis in human triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 and MDA-MB-436 cell lines. nih.govresearchgate.net This effect was significantly reduced when caspase inhibitors were used, confirming the role of caspases in this process. nih.govresearchgate.net Another study on this compound-2,3,3''-O-gallate in MDA-MB-453 TNBC cells also demonstrated the induction of apoptosis. This was evidenced by an increase in Annexin V-positive cells and the elevated expression of cleaved-caspase3/9 and cleaved-PARP1, further supporting the involvement of the caspase-dependent apoptotic pathway. researchgate.netnih.gov

The this compound-2 3,3'-di-O-gallate from Myrica rubra was also shown to induce apoptosis in A549 lung cancer cells, which was linked to an enhancement of the Fas/Fas ligand apoptotic system. nih.gov

Inhibition of Specific Signaling Pathways (e.g., Notch1 Pathway in Breast Cancer Cells)

This compound and its derivatives have been shown to interfere with specific signaling pathways that are crucial for cancer cell survival and proliferation. A significant target identified in preclinical studies is the Notch1 signaling pathway, which is known to play a role in the development and progression of breast cancer. nih.govresearchgate.net

A study investigating the effects of this compound-2,3,3''-O-gallate on triple-negative breast cancer (TNBC) cells found that this compound could directly bind to Notch1. researchgate.netnih.gov This interaction inhibited the Notch1 signaling pathway, as evidenced by a decrease in the expression of cleaved-Notch1 in MDA-MB-453 cells. nih.gov The inhibition of the Notch1 pathway is a promising strategy for cancer therapy, as this pathway is involved in cell maintenance, differentiation, proliferation, and apoptosis. nih.gov

Anti-proliferative Effects in Established Cancer Cell Lines (e.g., Prostate Cancer, Triple-Negative Breast Cancer)

The anti-proliferative effects of this compound have been observed in various cancer cell lines.

Prostate Cancer: Synthetic prodelphinidin B1, B2, and B4 have demonstrated significant antitumor effects against human PC-3 prostate cancer cell lines. nii.ac.jpresearchgate.net The cytotoxic activities of these compounds were found to have IC50 values below 50 μM. nii.ac.jp Their activity was noted to be slightly stronger than that of epigallocatechin gallate (EGCG) and prodelphinidin B3, which are also known for their antitumor properties. nii.ac.jpresearchgate.net

Triple-Negative Breast Cancer (TNBC): this compound has shown particular promise in preclinical models of triple-negative breast cancer, a particularly aggressive subtype. Prodelphinidin from purple sweet potato selectively inhibited the proliferation of human breast cancer cells, with a notable effect on TNBC cell lines MDA-MB-231 and MDA-MB-436. nih.govresearchgate.net This inhibition was found to be both dose- and time-dependent. researchgate.net

Furthermore, a derivative, this compound-2,3,3''-O-gallate, exhibited significant cytotoxicity against several TNBC cell lines, including MDA-MB-231, MDA-MB-453, and MDA-MB-468, with IC50 values in the range of 20–50 µM. researchgate.netnih.gov In MDA-MB-453 cells, this compound was shown to inhibit not only proliferation but also the formation of colonies. researchgate.netnih.gov

Table 1: Anti-proliferative Effects of this compound and its Derivatives on Cancer Cell Lines

| Prodelphinidin Compound | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Prodelphinidin B1, B2, B4 | PC-3 (Prostate Cancer) | Showed significant antitumor effects with IC50 values below 50 μM. | nii.ac.jpresearchgate.net |

| Prodelphinidin (from purple sweet potato) | MDA-MB-231, MDA-MB-436 (Triple-Negative Breast Cancer) | Selectively inhibited proliferation in a dose- and time-dependent manner. | nih.govresearchgate.net |

| This compound-2,3,3''-O-gallate | MDA-MB-231, MDA-MB-453, MDA-MB-468 (Triple-Negative Breast Cancer) | Exhibited cytotoxicity with IC50 values of 20–50 µM and inhibited colony formation. | researchgate.netnih.gov |

Anti-Inflammatory Mechanisms

Chronic inflammation is a known driver of various diseases, including cancer. This compound has demonstrated anti-inflammatory properties in preclinical models, primarily through the inhibition of key inflammatory enzymes.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory process by catalyzing the production of prostaglandins. nih.govmedsci.org Elevated levels of COX-2 are associated with various inflammatory conditions and are often observed in cancerous tissues. medsci.org

Preclinical studies have indicated that certain prodelphinidin compounds can inhibit the expression of COX-2. For example, prodelphinidin B4 3'-O-gallate has been reported to inhibit COX-2. nii.ac.jp While the direct inhibition of COX-2 expression by this compound itself is an area of ongoing research, the activity of its derivatives suggests a potential mechanism for its anti-inflammatory effects. The inhibition of COX-2 can lead to a reduction in the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response. nih.gov

Modulation of Prostaglandin (B15479496) E2 (PGE2) Release

This compound derivatives have been shown to modulate the production of Prostaglandin E2 (PGE2), a key mediator of inflammation. In a study involving lipopolysaccharide (LPS)-activated murine macrophage RAW264 cells, a derivative of this compound, specifically this compound-4 3'-O-gallate (PDG), demonstrated a dose-dependent inhibition of cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov This inhibition of COX-2, the enzyme responsible for converting arachidonic acid to prostaglandin H2, subsequently leads to a decrease in the production of PGE2. nih.gov The release of PGE2 is a critical step in the inflammatory cascade, and its modulation by this compound highlights a significant aspect of the compound's anti-inflammatory activity. researchgate.net

Proanthocyanidin fractions from Pelargonium sidoides, which contain prodelphinidins, have also been observed to decrease the LPS-induced release of PGE2 from human gingival fibroblasts. mdpi.com At a concentration of 100 µg/mL, the proanthocyanidin fraction significantly suppressed PGE2 release, demonstrating a potent effect on this inflammatory mediator. mdpi.com

| Prodelphinidin Derivative | Preclinical Model | Effect on PGE2 Release | Key Findings |

|---|---|---|---|

| This compound-4 3'-O-gallate (PDG) | LPS-activated murine macrophage RAW264 cells | Dose-dependent decrease | Inhibited COX-2 at mRNA and protein levels, leading to reduced PGE2 production. nih.gov |

| Proanthocyanidin fraction (containing prodelphinidins) | LPS-stimulated human gingival fibroblasts | Decreased release | Significantly suppressed LPS-induced PGE2 release at 100 µg/mL. mdpi.com |

Blocking Mitogen-Activated Protein Kinase (MAPK)-Mediated Pathways (e.g., NF-kappaB, AP-1, C/EBPdelta Activation)

The anti-inflammatory effects of this compound are further explained by its ability to interfere with key signaling pathways. Research has shown that Prodelphinidin B2 3,3' di-O-gallate (PDGG) suppresses the expression of COX-2 by blocking the activation of mitogen-activated protein kinase (MAPK)-mediated pathways. nih.gov This includes the inhibition of nuclear factor-kappaB (NF-κB), activator protein-1 (AP-1), and CCAAT/enhancer-binding protein delta (C/EBPδ). nih.gov

The molecular mechanism involves PDGG inhibiting the degradation of Ikappa-Bα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov Furthermore, PDGG suppresses the phosphorylation of c-Jun, a component of the AP-1 transcription factor, and inhibits the nuclear translocation of C/EBPδ. nih.gov The study also demonstrated that PDGG suppressed the activation of several MAPKs, including c-Jun NH(2)-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinase. nih.gov Similarly, this compound-4 3'-O-gallate (PDG) has been found to downregulate the NF-κB signaling pathway by suppressing the phosphorylation of IκB kinase α/β (IKKα/β) and TGF-β-activated kinase (TAK1). nih.gov

| Prodelphinidin Derivative | Target Pathway | Mechanism of Action | Affected Transcription Factors |

|---|---|---|---|

| Prodelphinidin B2 3,3' di-O-gallate (PDGG) | MAPK | Suppressed activation of JNK, ERK, and p38 kinase. nih.gov | NF-κB, AP-1, C/EBPδ nih.gov |

| This compound-4 3'-O-gallate (PDG) | NF-κB | Downregulated TAK1-NF-κB pathway by suppressing IKKα/β and TAK1 phosphorylation. nih.gov | NF-κB nih.gov |

Antidiabetic Mechanisms

Alpha-Glucosidase Inhibition (e.g., Noncompetitive Inhibition)

This compound derivatives have demonstrated potential as antidiabetic agents through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. nih.govacs.org A study on synthesized this compound monogallate (ProDB MG) and this compound digallate (ProDB DG) identified them as noncompetitive inhibitors of α-glucosidase. acs.orgrsc.org The half-maximal inhibitory concentration (IC50) values were determined to be 7.82 µg/mL for ProDB MG and 7.52 µg/mL for ProDB DG, indicating potent inhibitory activity. acs.orgrsc.org This noncompetitive mode of inhibition suggests that these compounds bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without competing with the substrate. acs.orgrsc.orgresearchgate.net

| Prodelphinidin Derivative | Inhibition Type | IC50 Value (µg/mL) | Preclinical Model |

|---|---|---|---|

| This compound monogallate (ProDB MG) | Noncompetitive | 7.82 acs.orgrsc.org | In vitro α-glucosidase assay acs.orgrsc.org |

| This compound digallate (ProDB DG) | Noncompetitive | 7.52 acs.orgrsc.org | In vitro α-glucosidase assay acs.orgrsc.org |

Molecular Interactions with Enzymes (e.g., Van der Waals Forces, Hydrogen Bonding, Conformational Changes)

The inhibitory effect of this compound derivatives on α-glucosidase is underpinned by specific molecular interactions. Studies have shown that this compound monogallate and digallate bind spontaneously to α-glucosidase primarily through van der Waals forces and hydrogen bonding. acs.orgrsc.org These interactions induce changes in the spatial conformation and secondary structure of the α-glucosidase enzyme. acs.orgrsc.org Molecular docking studies further suggest that these prodelphinidin gallates attach to a non-active pocket on the enzyme with strong affinity. acs.orgrsc.org The binding of inhibitors to enzymes through these non-covalent forces can alter the enzyme's structure and function, leading to a reduction in its catalytic activity. nih.gov

Antioxidant Mechanisms

Radical Scavenging Activity (e.g., ABTS Radical Cation Scavenging)

This compound exhibits significant antioxidant activity, in part, through its ability to scavenge free radicals. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay is a common method to evaluate this capacity. mdpi.com In a study analyzing polyphenols in pigmented barley, Prodelphinidin B3 was identified as having the strongest antioxidant activity, with a value of 49.05 ± 0.00 mg Trolox equivalents (TE)/100 g dry weight. nih.gov Another study on cooked cereal grains also highlighted Prodelphinidin B3 from purple barley as exhibiting the strongest radical scavenging activity at 11.48 ± 0.7 mg TE per 100 g dry weight. rsc.org Furthermore, research on prodelphinidins from pomegranate peel demonstrated that prodelphinidin dimers are potent antioxidants in the aqueous phase and are highly effective at scavenging the ABTS radical cation. tandfonline.com

| Prodelphinidin Derivative | Source | ABTS Radical Scavenging Activity | Assay Details |

|---|---|---|---|

| Prodelphinidin B3 | Purple Barley Methanol (B129727) Extract | 49.05 ± 0.00 mg TE/100 g dw nih.gov | Online UHPLC-ABTS assay nih.gov |

| Prodelphinidin B3 | Cooked Purple Barley Grains | 11.48 ± 0.7 mg TE/100 g dw rsc.org | UHPLC-ABTS and LC-MS analysis rsc.org |

| Prodelphinidin dimers | Pomegranate Peel | Potent scavengers | TEAC (Trolox Equivalent Antioxidant Capacity) assay tandfonline.com |

Inhibition of Lipid Peroxidation in Model Systems

This compound, a type of condensed tannin, has demonstrated notable antioxidant properties, particularly in its ability to inhibit lipid peroxidation. In a study assessing the antioxidant effects of prodelphinidins from pomegranate peel, various prodelphinidin dimers were analyzed for their capacity to inhibit lipid peroxidation in phosphatidylcholine vesicles. The results indicated that these dimers, including structures analogous to this compound, possessed IC50 values ranging from 26 to 49 µM. tandfonline.com This suggests a moderate but significant inhibitory effect. Interestingly, the antioxidant efficacy in this lipid-based system was not necessarily amplified by the dimeric structure compared to their monomeric counterparts, such as gallocatechin. tandfonline.com

However, one specific dimer, gallocatechin-(4-8)-catechin, was found to be significantly more effective than its monomer in preventing the peroxidation of these vesicles. tandfonline.comnih.gov This highlights the nuanced structure-activity relationship of prodelphinidins in lipid environments. The mechanism behind this inhibition is likely multifaceted, potentially involving the scavenging of peroxyl and lipid alkoxyl radicals, chelation of iron ions that catalyze peroxidation, or acting as a chain-breaking antioxidant by donating a hydrogen atom to a lipid radical. tandfonline.com The presence of a third hydroxyl group on the B-ring, a characteristic feature of prodelphinidins, does not appear to uniformly enhance antioxidant action in either aqueous or lipid phases. tandfonline.com

Further research has corroborated the role of prodelphinidins in mitigating lipid peroxidation. For instance, extracts rich in prodelphinidins have been shown to inhibit lipid oxidation in oil-in-water emulsion systems, which are relevant models for many food products. oup.com The ability of this compound and related compounds to protect lipids from oxidative damage is a key aspect of their biological activity, with implications for preventing oxidative stress-related pathologies. researchgate.net

Table 1: Inhibition of Lipid Peroxidation by Prodelphinidin Dimers

| Compound/Extract | Model System | Key Findings | Reference |

| Prodelphinidin Dimers | Phosphatidylcholine Liposomes | IC50 values in the range of 26–49 µM. | tandfonline.com |

| Gallocatechin-(4-8)-catechin | Phosphatidylcholine Liposomes | Significantly more effective than the monomer in inhibiting lipid peroxidation. | tandfonline.comnih.gov |

| Proanthocyanidin-rich extracts | Oil-in-water emulsions | Demonstrated efficacy in inhibiting lipid oxidation. | oup.com |

Modulation of Gastrointestinal Metabolism in Animal Models

This compound and other proanthocyanidins are known to have a significant impact on gastrointestinal health and metabolism, largely due to their limited bioavailability, which allows them to interact directly with the gut environment. nih.govtandfonline.com These interactions can modulate the gut microbiota, influence nutrient digestion, and affect the production of key metabolites. tandfonline.complos.org

In avian models, condensed tannins, including those with prodelphinidin units, have been shown to significantly alter the metabolic profile of the caecum. researchgate.netusp.br An in vitro study investigating the effects of different condensed tannin compositions on the caecal contents of chickens revealed that these compounds can modulate both amino acid and short-chain fatty acid (SCFA) concentrations. researchgate.netusp.br

Specifically, the presence of condensed tannin extracts led to a significant decrease in the concentrations of several amino acids, including glutamate, leucine, lysine (B10760008), pyroglutamate, phenylalanine, proline, and sarcosine. researchgate.netusp.br This suggests an influence on protein digestion and microbial amino acid metabolism.

Conversely, these tannin extracts had a notable impact on fermentation processes, leading to increased concentrations of SCFAs such as acetate, butyrate, and propionate. researchgate.netusp.br This is a significant finding, as SCFAs are crucial for gut health, serving as an energy source for colonocytes and playing a role in immune regulation. The study also observed a decrease in lactate (B86563) concentration in the presence of tannins. researchgate.netusp.br These findings indicate that condensed tannins containing prodelphinidin units can be utilized to improve the efficiency of feed utilization in chickens by beneficially altering the caecal metabolic landscape. researchgate.netusp.br

Further research in avian models has shown that condensed tannins with a high proportion of prodelphinidins have a more pronounced impact on the metabolic profile of Avian Pathogenic Escherichia coli (APEC) compared to those with a high procyanidin (B600670) content. rdd.edu.iq This included significant increases in amino acids like lysine and glutamate, and a notable decrease in lactate levels, suggesting a direct influence on bacterial metabolism that could be harnessed to control pathogen proliferation. rdd.edu.iq

Table 2: Impact of Condensed Tannins (including Prodelphinidins) on Caecal Metabolites in Avian Models

| Metabolite Class | Specific Metabolites | Observed Effect | Reference |

| Amino Acids | Glutamate, Leucine, Lysine, Pyroglutamate, Phenylalanine, Proline, Sarcosine | Decreased Concentrations | researchgate.netusp.br |

| Short-Chain Fatty Acids | Acetate, Butyrate, Propionate | Increased Concentrations | researchgate.netusp.br |

| Organic Acids | Lactate | Decreased Concentration | researchgate.netusp.br |

Genotoxic and Antigenotoxic Effects in Cellular Models

The genotoxicity and antigenotoxicity of prodelphinidins have been a subject of investigation, revealing a complex, dose-dependent relationship.

In a study using an extract rich in B-type procyanidins and prodelphinidins, the cytokinesis block micronucleus assay was performed on Chinese hamster ovarian (CHO-K1) cells to evaluate its cytotoxic, genotoxic, and antigenotoxic properties. nih.govresearchgate.net The results showed that at a lower concentration (75 μg/mL), the extract did not exhibit genotoxic effects. nih.govresearchgate.net In fact, at this concentration, it displayed antigenotoxic properties by reducing the frequency of micronuclei induced by the known mutagen, mitomycin C. nih.govresearchgate.net This suggests a protective effect against DNA damage.

However, at a higher concentration (300 μg/mL), the same extract demonstrated genotoxic effects, indicating that the biological impact of prodelphinidin-containing extracts is highly dependent on the dose. nih.govresearchgate.net This dual genotoxic and antigenotoxic potential is attributed to the complex phytochemical composition of the extracts. nih.govresearchgate.net

Other studies on extracts containing prodelphinidins have reported a lack of genotoxic activity. For example, an aqueous bark extract of Commiphora leptophloeos, which contains procyanidin B2 (structurally related to prodelphinidins), was found to be non-genotoxic in both the Ames test and a micronucleus assay in murine fibroblasts at concentrations up to 1600 μ g/plate and 400 μg/mL, respectively. mdpi.com Similarly, investigations on "barbatimão" (Stryphnodendron adstringens) extract, which is composed of prodelphinidin units, showed no mutagenic activity in the Ames test and SOS-Chromotest, although some genotoxicity was observed in the SOS-Inductest, which was attenuated by metabolic activation. scielo.brscielo.br

These findings underscore the importance of considering the specific type of prodelphinidin, the concentration used, and the cellular model when evaluating the genotoxic and antigenotoxic potential of these compounds.

Table 3: Genotoxic and Antigenotoxic Effects of Prodelphinidin-Containing Extracts in Cellular Models

| Extract/Compound | Cell Line/Assay | Concentration | Effect | Reference |

| Staphylea pinnata L. extract (rich in prodelphinidins) | CHO-K1 cells (CBMN assay) | 75 μg/mL | No genotoxicity; Antigenotoxic (reduced mitomycin C-induced micronuclei) | nih.govresearchgate.net |

| Staphylea pinnata L. extract (rich in prodelphinidins) | CHO-K1 cells (CBMN assay) | 300 μg/mL | Genotoxic | nih.govresearchgate.net |

| Commiphora leptophloeos bark extract (contains procyanidin B2) | Murine fibroblasts (Micronucleus assay) | Up to 400 μg/mL | No genotoxicity | mdpi.com |

| Stryphnodendron adstringens extract (composed of prodelphinidin units) | Ames Test, SOS-Chromotest | Not specified | No mutagenic activity | scielo.brscielo.br |

| Stryphnodendron adstringens extract (composed of prodelphinidin units) | SOS-Inductest | Not specified | Some genotoxicity (attenuated by metabolic activation) | scielo.brscielo.br |

Analytical Techniques for Identification and Quantification

A range of analytical methods are employed to identify and quantify Prodelphinidin B and other proanthocyanidins (B150500) in complex plant extracts. High-performance liquid chromatography (HPLC) is a fundamental technique, often coupled with various detectors. oiv.inttandfonline.comacs.org

HPLC with Diode-Array Detection (DAD) and Mass Spectrometry (MS): This combination is powerful for separating and identifying different prodelphinidin isomers and their galloylated derivatives. researchgate.nettandfonline.comresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the detailed structural elucidation of isolated proanthocyanidins. cerealsgrains.org

Thiolysis: This chemical degradation method, followed by HPLC analysis, is used to determine the composition and degree of polymerization of proanthocyanidins. acs.org

HCl-Butanol-Acetone-Iron (HBAI) Assay: This is a spectrophotometric method used for the quantification of total condensed tannins, including prodelphinidins, by converting them to colored anthocyanidins. acs.orgnih.govresearchgate.net

High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry (HPLC-HDX-HRMS): This advanced technique has been used to identify cyclic prodelphinidin tetramers and pentamers in wine extracts. acs.org

Structure Activity Relationship Sar Studies of Prodelphinidin B

Effects of Oligomerization Degree on Potency and Selectivity

The degree of oligomerization, or the number of flavan-3-ol (B1228485) units linked together, significantly influences the biological potency and selectivity of proanthocyanidins (B150500). For some biological activities, an increase in the number of catechin (B1668976) units to form dimers, trimers, and larger oligomers enhances potency. plos.org

For example, in studies on the inhibition of phosphatases of regenerating liver (PRLs), a family of enzymes implicated in cancer, oligomeric procyanidins in the low micromolar range are effective inhibitors, while their monomeric epicatechin counterparts are weak inhibitors. plos.org The inhibitory potency against certain phosphatases, like PP1, was found to increase with the molecular weight of the oligomers up to the tetramer. plos.org However, increasing the chain length beyond a certain point does not always lead to a further increase in potency; the inhibitory strength may plateau or even decrease. plos.org

The degree of oligomerization also affects selectivity. Procyanidin (B600670) B3 (a dimer) demonstrated a 38-fold higher activity toward PRL-1 compared to PRL-3, indicating that specific oligomers can achieve significant selectivity for different biological targets. plos.org Similarly, studies on breast cancer cell lines have shown a strong increase in cytotoxicity with the increasing chain length of procyanidin oligomers. plos.org Pure prodelphinidin B3 (a dimer) and C2 (a trimer) have been shown to inhibit the growth of prostate cancer cells, underscoring the activity of specific oligomers. plos.org

Impact of Galloyl Moieties on Enzyme Inhibition and Anti-inflammatory Properties

The addition of galloyl groups via esterification, typically at the C3 position of the flavan-3-ol unit, is a crucial structural modification that significantly enhances certain biological activities, particularly enzyme inhibition and anti-inflammatory effects. plos.orgmdpi.com

In the context of anti-inflammatory properties, the galloyl group is instrumental. Studies comparing galloylated and non-galloylated catechins in LPS-induced RAW264.7 cells revealed that the galloylated forms (ECG and EGCG) were significantly more effective at inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) than their non-galloylated counterparts (EC and EGC). mdpi.com This enhanced activity is linked to the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the inhibition of NF-κB phosphorylation. mdpi.com

Similarly, for enzyme inhibition, the attachment of a gallate ester at the 3-position can dramatically increase inhibitory activity. plos.org A study on PRL-3 inhibition showed an approximately two-fold increase in inhibition for catechins bearing a gallate ester compared to those without. plos.org A new trimeric proanthocyanidin (B93508) containing a galloyl group, isolated from Mangifera indica, was found to have a potent inhibitory effect on the COX-2 enzyme. researchgate.net Furthermore, proanthocyanidins containing galloyl moieties have shown significant inhibitory activity against various rumen enzymes. frontiersin.org

Table 2: Effect of Galloylation on Inhibition of Inflammatory Mediators

| Compound | Galloyl Moiety | Inhibition of NO | Inhibition of PGE₂ | Inhibition of IL-1β | Inhibition of TNF-α |

|---|---|---|---|---|---|

| Epicatechin (EC) | Absent | Low | Low | Low | Low |

| Epicatechin-3-gallate (ECG) | Present | High | High | High | High |

| Epigallocatechin (EGC) | Absent | Moderate | Moderate | Moderate | Moderate |

| Epigallocatechin-3-gallate (EGCG) | Present | Very High | Very High | Very High | Very High |

This table illustrates the enhanced anti-inflammatory effects of galloylated catechins as reported in studies on RAW264.7 cells. mdpi.com

Correlation Between Prodelphinidin Proportion and Protein Precipitation Capacity

One of the defining characteristics of proanthocyanidins (condensed tannins) is their ability to bind and precipitate proteins. mdpi.comnih.gov This protein precipitation capacity (PPC) is influenced by several structural features, including the proportion of prodelphinidin (PD) units relative to procyanidin (PC) units in a given tannin mixture. mdpi.comnih.gov

Studies analyzing nearly 350 subfractions from eleven different plant species found that the mean degree of polymerization (mDP) had the strongest correlation with PPC (r = 0.79). mdpi.comnih.gov However, the proportion of prodelphinidin units was also identified as a significant contributing factor. mdpi.comresearchgate.net Generally, protein precipitation is observed to be stronger in tannins with a higher content of prodelphinidins. researchgate.net Together, the mDP, prodelphinidin proportion, and chromatographic retention time explained 64% of the measured variance in PPC. mdpi.comnih.govdntb.gov.ua

The relationship can be complex and vary between plant species, suggesting that other structural features like the type of interflavan linkage and the stereochemistry of the flavan-3-ol units also play a role. mdpi.com For example, in a study on purple prairie clover, leaf condensed tannins, which had a lower PD proportion (higher PC:PD ratio) than stem tannins, exhibited a higher capacity for precipitating bovine serum albumin (BSA). oup.com This highlights that while a higher PD proportion is a general indicator of increased PPC, the interplay of multiple structural factors ultimately determines the final activity. mdpi.com

Stereochemical Considerations in Prodelphinidin B Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) within the prodelphinidin structure is a critical factor that influences its biological activity. Proanthocyanidins possess multiple chiral centers, primarily at the C2 and C3 positions of the heterocyclic C-ring, leading to different stereoisomers. acgpubs.orgreading.ac.ukacs.org

The stereochemistry of the flavan-3-ol units, such as the cis versus trans configuration of the hydroxyl group at the C3 position, is a decisive factor in the biological activity of condensed tannins. reading.ac.uk For instance, the 2,3-stereochemistry of the constituent units has been shown to remarkably affect the strength of trypsin inhibition. researchgate.net The 2,3-cis configuration is characteristic of epigallocatechin units, while the 2,3-trans configuration is found in gallocatechin units. reading.ac.uk

Furthermore, the absolute configuration at the C4 position, which is involved in the interflavan bond, also contributes to the molecule's activity profile. nih.gov The nature of this linkage (e.g., B-type linkages like 4→8 or 4→6) and its spatial orientation add another layer of structural diversity that can modulate biological function. acgpubs.org The characterization of proanthocyanidins often involves determining these stereochemical details, as they are fundamental to understanding the structure-activity relationship. nih.gov

Analytical Methodologies for Prodelphinidin B Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For prodelphinidins, both normal-phase and reversed-phase HPLC are employed, often in conjunction with mass spectrometry for detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation of proanthocyanidin (B93508) oligomers. The choice between normal-phase and reversed-phase depends on the specific analytical goal.

Normal-phase HPLC (NP-HPLC) is particularly effective for separating proanthocyanidin oligomers based on their degree of polymerization. jst.go.jp This technique typically utilizes a polar stationary phase, such as silica (B1680970) or diol, and a non-polar mobile phase. jst.go.jp This setup allows for the separation of proanthocyanidins (B150500) with a degree of polymerization up to 12. jst.go.jp

The mobile phase in NP-HPLC often consists of a mixture of a non-polar solvent like dichloromethane (B109758) and a more polar solvent like methanol (B129727), along with a small amount of an organic acid like acetic acid in water. jst.go.jpacs.org The gradient elution, where the mobile phase composition is changed over time, enables the separation of different oligomers. For instance, a gradient can start with a high proportion of the non-polar solvent and gradually increase the concentration of the polar solvent to elute larger, more polar oligomers. jst.go.jpacs.org

A typical NP-HPLC method for prodelphinidin analysis might use a silica column with a mobile phase gradient of dichloromethane, methanol, and an acetic acid/water mixture. jst.go.jp Detection is commonly performed using a UV detector at 280 nm, which is the absorbance maximum for flavan-3-ols. acs.orgmdpi.com

Table 1: Example of a Normal-Phase HPLC Gradient for Prodelphinidin Separation

| Time (min) | % Dichloromethane (A) | % Methanol (B) | % Acetic Acid/Water (1:1, v/v) (C) |

| 0-20 | 82-72.4 | 14-23.6 | 4 |

| 20-50 | 72.4-56 | 23.6-40 | 4 |

| 50-55 | 56-10 | 40-86 | 4 |

| 55-60 | 10 | 86 | 4 |

| 60-65 | 10-82 | 86-14 | 4 |

| This table is illustrative and based on a described method. jst.go.jp Actual parameters may vary. |

Reversed-phase HPLC (RP-HPLC) is the most widely used HPLC mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. ijarsct.co.inhumanjournals.com In the context of proanthocyanidin analysis, RP-HPLC is generally capable of separating oligomers but is often limited to smaller ones compared to NP-HPLC. jst.go.jp It operates on the principle of hydrophobic interactions, where non-polar analytes are retained longer on the column. ijarsct.co.in

The mobile phase in RP-HPLC for prodelphinidin analysis typically consists of an aqueous solution, often acidified with formic or acetic acid, and an organic solvent like methanol or acetonitrile. spectroscopyonline.comijpsonline.com Gradient elution is also common, starting with a higher aqueous content and increasing the organic solvent percentage to elute more hydrophobic compounds. While effective for many separations, RP-HPLC can sometimes result in broad peaks for high-molecular-mass condensed tannins. researchgate.net

Normal Phase HPLC (NPHPLC) for Oligomer Separation

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster separations, and increased sensitivity. capes.gov.br When coupled with tandem mass spectrometry (MS/MS) via an electrospray ionization (ESI) source, it becomes an exceptionally powerful tool for the detailed analysis of complex mixtures like plant extracts containing prodelphinidins. capes.gov.brresearchgate.net

This technique, often referred to as UPLC-ESI-MS/MS, allows for the rapid identification and quantification of proanthocyanidins. capes.gov.br The UPLC system separates the compounds, which are then ionized by the ESI source before entering the mass spectrometer. The tandem mass spectrometer can then select a specific ion (a precursor ion) and fragment it to produce a characteristic fragmentation pattern (product ions), which provides detailed structural information. semanticscholar.org

Common fragmentation pathways for proanthocyanidins include Retro-Diels-Alder fission (RDA), heterocyclic ring fission (HRF), and quinone methide (QM) cleavage, which yield characteristic ions for sequencing. mdpi.com This allows for the differentiation of procyanidins and prodelphinidins and can help determine their subunit composition. capes.gov.br

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation of prodelphinidins, providing information on their mass and fragmentation patterns.

Mass Spectrometry (MS), including Negative ESI Mode

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. semanticscholar.org For proanthocyanidin analysis, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of large, non-volatile molecules like prodelphinidins. spectroscopyonline.com

The analysis is frequently performed in the negative ionization mode ([M-H]⁻) because it generally provides higher sensitivity for proanthocyanidins compared to the positive mode. jst.go.jpnih.gov In negative ESI-MS, prodelphinidin B can be detected as a deprotonated molecule. mdpi.comsemanticscholar.org

Tandem MS (MS/MS or MS²) experiments are crucial for structural confirmation. In these experiments, a specific precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides a fingerprint for the compound's structure. For example, the fragmentation of prodelphinidin dimers can reveal the nature of their constituent units. researchgate.net

Table 2: Characterization of Prodelphinidins by Normal-Phase HPLC-ESI/MS

| Compound Group | Molecular Weight (Da) | Constituent Units |

| Dimers | 609 | EGC + EGCG |

| 2 EGCG | ||

| Trimers | 897 | EGCG + 2 EGC |

| 913 | 2 EGCG + EGC | |

| 3 EGCG | ||

| Tetramers | 1185 | 2 EGCG + 2 EGC |

| 1201 | 3 EGCG + EGC | |

| 4 EGCG | ||

| Data derived from analysis of bayberry leaf prodelphinidins. jst.go.jp EGC: (epi)gallocatechin, EGCG: (epi)gallocatechin gallate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Assays for Quantification

Several chemical assays based on colorimetric reactions are widely used for the quantification of total proanthocyanidins, including this compound. These methods are valued for their simplicity and suitability for high-throughput screening.

The HCl-Butanol-Acetone-Iron (HBAI) assay is a common method for the quantification of condensed tannins, which includes prodelphinidins. pjlss.edu.pkmdpi.com The principle of this assay involves the acid-catalyzed oxidative depolymerization of the proanthocyanidin polymers in the presence of butanol and an iron catalyst. researchgate.netnumberanalytics.com

Under heating in the acidic medium, the interflavan bonds of the prodelphinidins are cleaved, and the constituent flavan-3-ol (B1228485) units are converted into their corresponding colored anthocyanidins. pjlss.edu.pkmdpi.com Specifically, prodelphinidin units are converted to delphinidin (B77816). The resulting colored solution is then measured spectrophotometrically, typically at a wavelength of around 545 nm, to determine the concentration of the proanthocyanidins in the original sample. researchgate.net The quantification is usually performed by creating a standard curve with a known proanthocyanidin or a related compound. For accurate quantification, it is recommended to use a standard sourced from the same tissue being analyzed. mdpi.com

The vanillin (B372448) assay is another widely used colorimetric method for the quantification of proanthocyanidins. researchgate.netjuniperpublishers.com This assay is based on the reaction of vanillin, an aromatic aldehyde, with the flavan-3-ol units of the prodelphinidins. plos.org

In an acidic environment, vanillin reacts with the metasubstituted A-ring of the flavan-3-ol, specifically at the C6 or C8 position, to form a red-colored adduct. researchgate.netplos.org The intensity of the color produced is proportional to the concentration of the proanthocyanidins. The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of approximately 500 nm. researchgate.netjuniperpublishers.com The quantification is typically carried out using a calibration curve prepared with a standard compound, such as catechin (B1668976), and the results are often expressed as catechin equivalents. researchgate.net It is important to note that this assay is sensitive to reaction conditions such as temperature and the presence of interfering substances. plos.org

HCl-Butanol-Acetone-Iron (HBAI) Assay

Advanced Methodologies for Structural-Activity Elucidation

Understanding the relationship between the structure of this compound and its biological activity requires advanced methodologies that can probe its interactions with biological targets, such as enzymes.

Enzymatic kinetics studies are crucial for elucidating the mechanism by which this compound and other prodelphinidins exert their biological effects, many of which are attributed to enzyme inhibition. numberanalytics.com These studies determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and can reveal the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). frontiersin.org

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a common measure of inhibitor potency. The Kᵢ value is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of the binding affinity between the inhibitor and the enzyme.

Kinetic analyses are performed by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data are then plotted using different graphical representations, such as Michaelis-Menten, Lineweaver-Burk, or Eadie-Hofstee plots, to determine the kinetic parameters and the mode of inhibition. pjlss.edu.pk

For example, studies on the interaction of prodelphinidins with enzymes like tyrosinase have shown them to be reversible and mixed-type competitive inhibitors. juniperpublishers.com The inhibitory mechanism is thought to involve the chelation of metal ions in the enzyme's active site by the hydroxyl groups on the B-ring of the prodelphinidin. juniperpublishers.com The galloylated derivatives of prodelphinidins often exhibit enhanced inhibitory activity, highlighting the importance of specific structural features for biological function. nih.gov

| Prodelphinidin Derivative | Enzyme | IC₅₀ Value (µM) | Type of Inhibition | Key Findings |

|---|---|---|---|---|

| Prodelphinidin-rich fraction | Tyrosinase (monophenolase) | 23.6 µg/mL | Reversible, Mixed-competitive | Inhibition is partly due to chelation of copper ions in the active site. juniperpublishers.com |

| Prodelphinidin-rich fraction | Tyrosinase (diphenolase) | 7.0 µg/mL | Reversible, Mixed-competitive | Demonstrates potent inhibition of melanin (B1238610) production pathway. juniperpublishers.com |

| This compound-2 3'-O-gallate | Anti-herpes simplex virus type 2 (HSV-2) activity | 5.0 ± 1.0 (XTT assay), 1.6 ± 0.3 (Plaque reduction assay) | Not specified | Inhibits viral attachment and penetration. mdpi.com |

| Procyanidin (B600670) B3 (a related proanthocyanidin dimer) | Phosphatase of Regenerating Liver-1 (PRL-1) | 3.3 | Non-competitive | Shows selectivity for PRL-1 over PRL-3, indicating specific structural interactions. |

Multispectroscopic Methods

Multispectroscopic techniques are pivotal in characterizing the interaction between this compound and various macromolecules, particularly proteins. These methods provide insights into binding mechanisms, conformational changes, and the stability of the resulting complexes. Key spectroscopic techniques employed in the study of this compound include fluorescence spectroscopy, UV-Vis absorption spectroscopy, and circular dichroism (CD).

Fluorescence spectroscopy is a primary tool to investigate the binding of this compound to proteins. For instance, studies on the interaction of this compound gallates with α-glucosidase have utilized fluorescence quenching methods. acs.orgnih.gov The intrinsic fluorescence of proteins, mainly arising from tryptophan and tyrosine residues, is quenched upon binding with ligands like this compound. This quenching can occur through either a static or dynamic mechanism. Analysis of the fluorescence quenching data at different temperatures helps in determining the binding constants (Kₐ), the number of binding sites (n), and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters elucidate the nature of the binding forces; for example, a negative ΔG indicates a spontaneous binding process. acs.orgnih.gov Research has shown that the interaction between this compound gallates and α-glucosidase is spontaneous and involves van der Waals forces and hydrogen bonding. acs.orgnih.gov

UV-Vis absorption spectroscopy is another valuable technique. It is used to monitor changes in the protein's microenvironment upon interaction with this compound. The formation of a this compound-protein complex can lead to shifts in the absorption spectra, providing evidence of complex formation and structural alterations in the protein. researchgate.net

Circular dichroism (CD) spectroscopy is employed to analyze the secondary structure of proteins upon binding with this compound. By examining the far-UV CD spectra, researchers can quantify changes in the proportions of α-helices, β-sheets, and random coils in the protein structure. nih.govnih.gov Studies have demonstrated that the binding of prodelphinidins can induce conformational changes in proteins, leading to alterations in their secondary structure. acs.orgnih.govnih.gov For example, interaction with this compound gallates caused a decrease in the α-helix content and an increase in β-sheet and random coil structures in α-glucosidase, indicating a partial unfolding of the protein. acs.org

Molecular Docking Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.commdpi.com In the context of this compound, molecular docking analysis provides detailed insights into its interaction with target proteins at a molecular level. This technique is crucial for understanding the specific binding sites, the types of intermolecular forces involved, and the conformational changes that occur upon binding. acs.orgnih.gov

The process typically involves preparing the three-dimensional structures of both the ligand (this compound or its derivatives) and the receptor (the target protein). nih.gov Software programs like AutoDock or Discovery Studio are then used to perform the docking calculations, which predict the most stable binding poses based on scoring functions that estimate the binding affinity. nih.govpensoft.net

Molecular docking studies have been instrumental in clarifying the structure-activity relationships of this compound derivatives. For example, in the study of α-glucosidase inhibition by this compound monogallate (proDB MG) and digallate (proDB DG), molecular docking suggested that these compounds bind to a non-active pocket of the enzyme with strong affinity. acs.orgnih.gov This binding induces conformational changes in the enzyme, which is consistent with the noncompetitive inhibition mechanism observed in enzymatic kinetics experiments. acs.org The analysis identified that the binding is primarily driven by van der Waals forces and hydrogen bonding interactions. acs.orgnih.gov

Similarly, molecular docking has been used to investigate the binding of this compound-2,3,3”-di-O-gallate to the Notch1 protein, a target in cancer therapy. nih.gov The results from these studies help to visualize the binding mode, identify key amino acid residues in the protein's binding pocket that interact with the ligand, and understand how these interactions contribute to the observed biological activity. nih.gov For instance, docking analysis can reveal the formation of hydrogen bonds between the hydroxyl groups of this compound and specific amino acid residues of the target protein, as well as hydrophobic interactions. nih.gov

The data generated from molecular docking, such as binding energies and interaction patterns, are often presented in tables to summarize the findings for different ligands or target proteins.

Table 1: Molecular Docking Parameters for Prodelphinidin Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Forces | Reference |

| This compound-2,3,3”-di-O-gallate | ATP-dependent 6-PFK | -10.10 | Not specified | Not specified | pensoft.net |

| This compound monogallate (proDB MG) | α-glucosidase | Not specified | Not specified | Van der Waals, Hydrogen bonding | acs.orgnih.gov |

| This compound digallate (proDB DG) | α-glucosidase | Not specified | Not specified | Van der Waals, Hydrogen bonding | acs.orgnih.gov |

| This compound-2,3,3''-O-gallate | Notch1 | Not specified | Not specified | Direct binding | nih.gov |

Research Gaps and Future Perspectives in Prodelphinidin B Investigation

Elucidation of Optimal Polymer Sizes and Specific Structural Features for Enhanced Bioactivity

The biological activity of proanthocyanidins (B150500), including Prodelphinidin B, is intricately linked to their structural characteristics, particularly their degree of polymerization (mDP). A significant research gap exists in pinpointing the optimal polymer sizes and specific structural configurations of this compound that elicit the most potent bioactive effects.

Research has shown a direct correlation between the mDP of proanthocyanidins and their protein precipitation capacity, a key indicator of bioactivity. mdpi.com Studies have observed that the highest protein precipitation capacity is associated with larger polymers, for instance, those with an mDP between 35 and 40. mdpi.com Conversely, fractions with a low mDP (less than 5) exhibit the lowest capacity. mdpi.com This suggests that the size of the this compound polymer plays a critical role in its biological functionality.

However, the relationship is not merely linear. While an increase in mDP generally enhances certain activities, there is likely an optimal range beyond which bioavailability and efficacy may decrease. Furthermore, other structural features, such as the ratio of procyanidins to prodelphinidins (PC/PD ratio), the stereochemistry of the flavan-3-ol (B1228485) units (cis/trans ratio), and the type of interflavan linkage (A-type vs. B-type), are also believed to significantly influence bioactivity. mdpi.comnih.gov For example, the number of hydroxyl groups, which increases with polymerization, is thought to directly impact antioxidant activity. nih.gov

Future research should, therefore, focus on systematic screening of highly purified and well-defined this compound fractions with varying polymer sizes and structural attributes. This would enable the establishment of a clear structure-activity relationship (SAR), identifying the most effective configurations for specific biological targets. Preliminary work has shown the feasibility of generating such pure sub-fractions using techniques like semi-preparative reverse-phase HPLC, which can be instrumental in these future investigations. reading.ac.uk

Table 1: Influence of Polymer Size on Proanthocyanidin (B93508) Bioactivity

| Mean Degree of Polymerization (mDP) | Observed Bioactivity (Protein Precipitation Capacity) | Reference |

|---|---|---|

| < 5 | Lowest | mdpi.com |

Investigation of Synergistic and Antagonistic Effects with Co-occurring Phytochemicals

This compound rarely exists in isolation in nature. It is typically found within a complex matrix of other phytochemicals, including other flavonoids, phenolic acids, and terpenoids. nih.govmdpi.com A significant knowledge gap is the understanding of how these co-occurring compounds interact with this compound to produce synergistic or antagonistic effects.

Future research should move beyond studying isolated this compound and investigate its bioactivity in the context of defined mixtures of phytochemicals. This will provide a more realistic understanding of its effects as consumed in foods or as part of herbal remedies. Such studies could reveal novel synergistic combinations that could be exploited for developing more potent therapeutic or functional food applications. For example, the combined use of certain flavonoids has been shown to result in synergistic antimicrobial effects. researchgate.net

Advanced Structural Characterization and Synthesis of Defined this compound Oligomers for Comprehensive SAR Studies

A major hurdle in this compound research is the difficulty in obtaining pure, structurally defined oligomers in sufficient quantities for comprehensive biological testing. researchgate.net Natural sources typically provide complex mixtures of proanthocyanidins with varying polymer lengths and structures, making it challenging to attribute specific activities to individual molecules. acs.org

Advanced analytical techniques such as HPLC-ESI-QTOF-MS and MALDI-TOF MS are crucial for the characterization of these complex mixtures. acs.orgugr.es Furthermore, NMR spectroscopy of their peracetylated derivatives is a powerful tool for detailed structural elucidation. nih.gov However, isolation of individual oligomers remains a significant challenge.

To overcome this, the chemical synthesis of specific this compound oligomers is a critical area for future development. researchgate.netresearchgate.net Synthetic approaches, such as Lewis acid-mediated condensation of flavan-3-ol monomers, allow for the creation of structurally precise dimers and trimers. researchgate.netresearchgate.net This enables the systematic investigation of how specific structural features, like the stereochemistry and the hydroxylation pattern of the B-ring, influence bioactivity. researchgate.net Such studies are essential for building detailed structure-activity relationship (SAR) models. researchgate.netmdpi.com

Deeper Understanding of In Vivo Mechanisms of Action in Relevant Preclinical Disease Models

While numerous in vitro studies have highlighted the potential bioactivities of this compound, there is a comparative lack of in vivo data to substantiate these findings and elucidate the underlying mechanisms of action in a physiological context. nih.govencyclopedia.pub Understanding how this compound is absorbed, metabolized, and distributed in the body is crucial for translating in vitro results into practical applications.

Future research must prioritize well-designed in vivo studies using relevant preclinical disease models. For example, a study on a this compound-2,3,3”-O-gallate demonstrated significant tumor growth reduction in a xenograft mouse model of triple-negative breast cancer. nih.govresearchgate.net The mechanism was partly elucidated, showing direct binding to Notch1 and induction of cell cycle arrest and apoptosis. nih.govresearchgate.net

Further in vivo studies should explore the effects of this compound in models of other diseases where it has shown promise in vitro, such as those related to inflammation and oxidative stress. mdpi.com These studies should not only assess efficacy but also investigate the molecular pathways modulated by this compound. For instance, in LPS-induced inflammation models, prodelphinidins have been shown to inhibit the expression of COX-2 and iNOS, key enzymes in the inflammatory process. mdpi.com

Table 2: Investigated In Vivo Effects of a this compound Derivative

| Preclinical Model | Compound | Observed Effect | Investigated Mechanism | Reference |

|---|

Exploration of Novel Therapeutic Applications beyond Current Research Foci

The current research on this compound has largely focused on its antioxidant, anti-inflammatory, and anti-cancer properties. researchgate.netencyclopedia.pubmdpi.com However, the structural complexity and reactivity of these molecules suggest that they may have a broader range of therapeutic applications that remain unexplored.

Future investigations should venture into novel therapeutic areas. For example, some proanthocyanidins have shown antiviral activity, such as inhibiting the attachment and penetration of viruses like HSV-2. nih.gov The potential of this compound as an antiviral agent warrants further investigation. Additionally, the ability of some polyphenols to modulate enzyme activity, such as inhibiting HMG-CoA reductase, suggests a potential role in managing hypercholesterolemia. biorxiv.org The application of proanthocyanidins as natural food preservatives is another promising area, with studies showing their effectiveness in inhibiting bacterial growth and preserving food quality. frontiersin.org

Screening this compound against a wider array of biological targets and in different disease models could uncover unexpected therapeutic opportunities. This exploratory research is essential for maximizing the potential health benefits of this class of compounds.

Development of Robust and Standardized Analytical Protocols for Complex this compound Mixtures

A significant challenge in the field is the lack of standardized and robust analytical protocols for the quantification and characterization of this compound in complex mixtures, such as those found in plant extracts and food products. oiv.intoiv.int This inconsistency makes it difficult to compare results across different studies and to ensure the quality and consistency of commercial products.

Current methods, such as HPLC with UV or mass spectrometry detection, are powerful but can be complex and require specialized equipment. oiv.intoiv.intresearchgate.net The International Oenological Codex provides a method for the characterization of procyanidin (B600670)/prodelphinidin tannins, which involves HPLC-MS to verify the presence of characteristic components. oiv.int However, more widely adopted and accessible standardized methods are needed.

The development of simplified, yet reliable, analytical methods is crucial. This could involve the use of specific reagents, like 4-dimethylaminocinnamaldehyde (B146742) (DMAC), which is selective for flavanols, in standardized colorimetric assays. ugr.es Furthermore, establishing a comprehensive library of well-characterized this compound standards would be invaluable for the accurate quantification and identification of these compounds in various matrices. The use of UHPLC-Q-Exactive Orbitrap Mass spectrometry has shown promise in rapidly identifying a large number of chemical constituents in plant extracts. researchgate.net

Future efforts should focus on inter-laboratory validation of analytical methods to establish consensus protocols. This will not only advance the fundamental research on this compound but also support the development of high-quality, standardized products for consumers.

Q & A

Q. What ethical and methodological considerations are critical when translating this compound research from preclinical to clinical studies?

- Methodological Answer : Follow CONSORT guidelines for clinical trial design. Obtain ethics committee approval for human subject protocols (e.g., IRB-approved informed consent). Include pharmacokinetic bridging studies to justify dosing regimens. Publish negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。